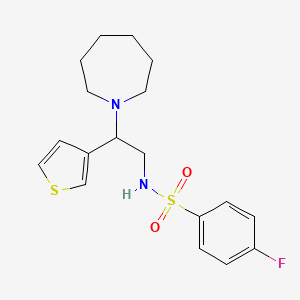
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and fluorobenzenesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the fluorobenzene ring followed by the attachment of the azepane-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorobenzene ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Substituted fluorobenzene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane and thiophene groups. These interactions may modulate the activity of these targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the azepane ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs with piperidine or morpholine rings.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVAOLGIBBPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
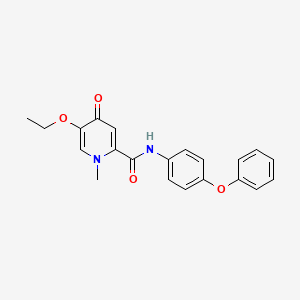
![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)
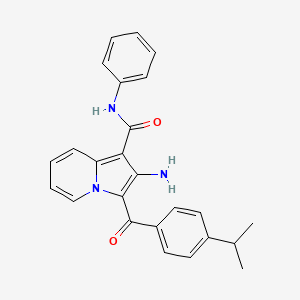
![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)
![3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea](/img/structure/B2807811.png)
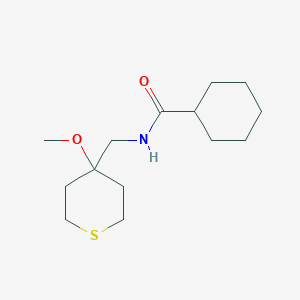
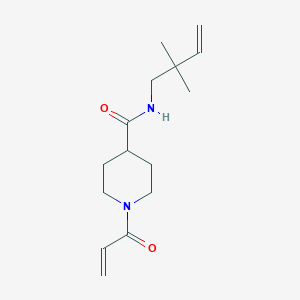

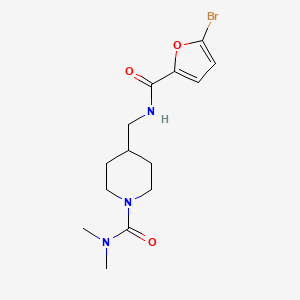
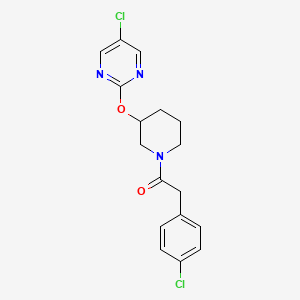
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2807821.png)
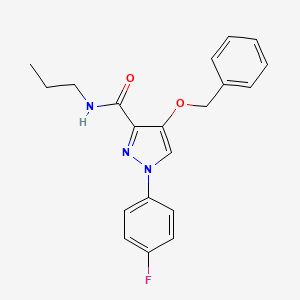
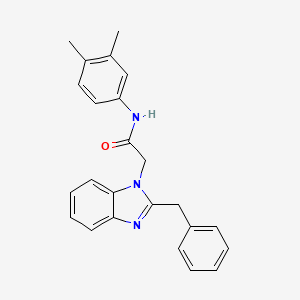
![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)
